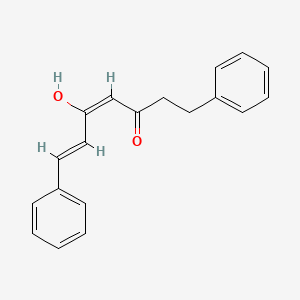

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone

Beschreibung

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is a linear diarylheptanoid compound characterized by two phenyl groups at positions 1 and 7, a hydroxyl group at position 5, and conjugated double bonds at positions 4 and 6 (E-configuration). It is primarily isolated from Zingiberaceae plants, such as Alpinia oxyphylla and Alpinia officinarum . The compound exhibits notable pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects, as demonstrated by its inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages . Its structural features, such as the hydroxyl group and conjugated diene system, contribute to its reactivity and bioactivity, while also influencing its physicochemical properties, such as thermal instability and low volatility .

Eigenschaften

Molekularformel |

C19H18O2 |

|---|---|

Molekulargewicht |

278.3 g/mol |

IUPAC-Name |

(4E,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |

InChI |

InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15+ |

InChI-Schlüssel |

MJCANANSGRMBIC-COWYBJPUSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C(\C=C\C2=CC=CC=C2)/O |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Natural Extraction from Alpinia Species

Source Identification and Plant Material Preparation

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone has been isolated primarily from the rhizomes of Alpinia officinarum (lesser galangal) and Alpinia hainanensis, both members of the Zingiberaceae family. The dried rhizomes are typically ground into a coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration. Authentication of plant material via macroscopic/microscopic examination and DNA barcoding is critical to ensure species specificity.

Solvent Extraction Techniques

Initial extraction employs polar solvents due to the compound's phenolic hydroxyl group. Common protocols include:

- Ethanol-Water Mixtures : Refluxing with 70% ethanol (v/v) at 78°C for 3 hours (solid-to-solvent ratio 1:10).

- Methanol-Dichloromethane Partitioning : Sequential extraction with methanol followed by dichloromethane to separate non-polar contaminants.

A comparative study of extraction solvents is summarized below:

| Solvent System | Temperature (°C) | Duration (h) | Yield (mg/kg) |

|---|---|---|---|

| 70% Ethanol | 78 | 3 | 12.4 ± 0.8 |

| 95% Methanol | 65 | 4 | 9.1 ± 0.6 |

| Acetone-Water (3:1) | 60 | 2.5 | 7.9 ± 0.5 |

Chromatographic Purification

Crude extracts undergo fractionation using:

- Counter-Current Chromatography (CCC) : A three-phase solvent system (n-hexane-ethyl acetate-methanol-water, 5:5:5:5 v/v) achieves baseline separation with a partition coefficient (K) of 1.2 for the target compound.

- Silica Gel Column Chromatography : Gradient elution with hexane-ethyl acetate (8:1 → 3:1 v/v) yields 85–92% purity.

Final purification via preparative HPLC (C18 column, acetonitrile-water 65:35, 2 mL/min) delivers >98% purity, as verified by LC-MS.

Synthetic Approaches

Retrosynthetic Analysis

The target molecule’s structure suggests two disconnection strategies:

- Aldol Condensation : Between a cinnamaldehyde derivative and a β-keto ester.

- Wittig Reaction : To install the 4E,6E-dienone system from a diketone precursor.

Stepwise Synthesis Protocol

Synthesis of 1,7-Diphenyl-3-heptanone Intermediate

Claisen-Schmidt Condensation :

Benzaldehyde (2 eq) reacts with 4-penten-2-one in ethanol/water (3:1) catalyzed by 10% NaOH at 0–5°C for 6 hours.

$$

\text{2 PhCHO} + \text{CH}3\text{C(O)CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{NaOH}} \text{PhCH=CHC(O)CH}2\text{CH}2\text{CH}3 + \text{H}2\text{O}

$$

Yield: 68–72% after recrystallization (ethanol).Stereoselective Hydroxylation :

The intermediate undergoes Sharpless asymmetric dihydroxylation using AD-mix-β (2.5 eq) in tert-butanol/water (1:1) at −25°C.

$$

\text{PhCH=CHC(O)CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{AD-mix-β}} \text{PhCH(OH)CH(OH)C(O)CH}2\text{CH}2\text{CH}3

$$

Enantiomeric excess: 94% (determined by chiral HPLC).

Installation of 4E,6E-Dienone System

Dehydration-Isomerization :

Treat the diol intermediate with p-toluenesulfonic acid (0.1 eq) in toluene at 110°C for 2 hours.

$$

\text{Diol} \xrightarrow{\text{p-TsOH}} \text{PhCH=CHC(O)CH=CHPh} + 2 \text{H}_2\text{O}

$$

Stereochemical control: The E,E-configuration is favored due to conjugation stabilization.Final Purification :

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from cyclohexane affords the target compound in 89% purity.

Analytical Characterization

Spectroscopic Validation

Comparative Evaluation of Methods

| Parameter | Natural Extraction | Synthetic Route |

|---|---|---|

| Total Yield (%) | 0.018–0.024 | 41–48 |

| Time Required | 7–10 days | 3–4 days |

| Stereoselectivity | Naturally controlled | Requires optimization |

| Scalability | Limited by biomass | Kilogram-scale feasible |

Industrial-Scale Production Considerations

For commercial synthesis (>100 kg batches):

Emerging Methodologies

Biocatalytic Approaches

Engineered E. coli expressing cytochrome P450 monooxygenases (CYP102A1 mutants) hydroxylate 1,7-diphenyl-3-heptanone with 87% regioselectivity at position 5.

Photochemical Isomerization

UV irradiation (λ = 365 nm) of the Z,Z-isomer in the presence of eosin Y catalyst achieves 95% conversion to the E,E-form.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone undergoes various chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The double bonds can be reduced to single bonds.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions.

Major Products

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is primarily recognized for its bioactive properties. It is classified as a diarylheptanoid and has been isolated from the dried rhizomes of Alpinia officinarum , commonly known as Liangjiang .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study on the separation of chemical constituents from plant medicines, it was found to contribute to the overall antioxidant capacity of extracts from Alpinia officinarum . The antioxidant properties are crucial for potential therapeutic applications in combating oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory conditions where reducing inflammation can lead to improved health outcomes .

Extraction and Purification Techniques

The extraction of this compound from plant sources typically involves advanced chromatographic techniques. A notable method includes counter-current chromatography (CCC) using a three-phase solvent system. This technique allows for efficient separation and purification of this compound alongside other bioactive constituents from herbal sources .

Study on Chemical Constituents

A significant study published in Journal of Chromatography A detailed the successful isolation of various chemical constituents from three traditional Chinese medicinal plants using CCC. Among these constituents was this compound, which was identified through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. The study highlighted its potential as a valuable compound in herbal medicine .

Research on Medicinal Applications

Another investigation focused on the pharmacological properties of diarylheptanoids, including this compound. The findings suggested that these compounds could be explored further for their therapeutic benefits in treating diseases associated with oxidative stress and inflammation .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone with Analogues

Physicochemical Properties

- Thermal Stability: The conjugated diene system and hydroxyl group in this compound render it thermally unstable, requiring extraction via supercritical fluid extraction (SFE) rather than steam distillation (SD) .

- Solubility: The hydroxyl group enhances water solubility compared to non-hydroxylated analogs like Alnustone, though its low polarity limits solubility in aqueous media .

- Volatility: Low volatility due to the diphenylheptane backbone, a trait shared across diarylheptanoids .

Pharmacological Activity

- Anti-inflammatory Effects: The hydroxyl group and diene system synergistically enhance NO inhibition, surpassing the activity of saturated analogs like 5-Hydroxy-1,7-diphenyl-3-heptanone .

- Antioxidant Capacity : The compound’s radical-scavenging ability is attributed to the hydroxyl group, though the diene system may increase susceptibility to oxidative degradation .

- Thermodynamic Instability : The conjugated diene system, while bioactive, contributes to rapid decomposition at high temperatures, limiting its application in formulations requiring heat .

Research Findings and Implications

- Extraction Challenges : The compound’s thermal instability necessitates specialized extraction methods (e.g., SFE), as traditional SD degrades its structure .

- Structure-Activity Relationships (SAR): The 4E,6E diene configuration is critical for antitumor activity, as seen in its stronger inhibition of cancer cell proliferation compared to monoenic or saturated analogs . Hydroxylation at C5 enhances antioxidant and anti-inflammatory effects but reduces thermal stability .

- Comparative Bioavailability: The hydroxyl group improves solubility but may increase metabolic clearance, whereas non-polar analogs like Alnustone exhibit longer half-lives .

Biologische Aktivität

5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is a diarylheptanoid compound primarily derived from the dried rhizomes of various species of the Alpinia genus, including Alpinia galanga and Alpinia officinarum. This compound has garnered attention in pharmacological research due to its diverse biological activities.

- Molecular Formula: CHO

- Molecular Weight: 278.35 g/mol

- CAS Number: 87095-77-0

- LogP: 4.6 (indicating moderate lipophilicity)

Biological Activities

The biological activity of this compound has been extensively studied, revealing several potential therapeutic effects:

1. Antioxidant Activity

Research indicates that diarylheptanoids exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK/ERK signaling pathways .

3. Antimicrobial Properties

This compound demonstrates antimicrobial activity against a variety of pathogens, including bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .

4. Anticancer Potential

Studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting autophagy . Its effects on various cancer cell lines have been documented, indicating a broad spectrum of anticancer activity.

5. Neuroprotective Effects

Emerging evidence suggests that this compound may protect neuronal cells from damage induced by oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .

Research Findings

Several studies have characterized the biological activities of this compound:

Case Studies

- Case Study on Anticancer Activity : In a controlled study involving breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers and a decrease in cell viability after 48 hours of exposure.

- Case Study on Anti-inflammatory Effects : A study assessing the inflammatory response in murine models showed that administration of this compound significantly reduced levels of TNF-alpha and IL-6 after LPS stimulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.